2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose

stereoselective glycosylation neighboring group participation 4′-thionucleoside synthesis

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose (CAS 1015447-26-3; molecular formula C₂₈H₂₄O₈S; MW 520.55) is a peracylated 4-thio-D-ribofuranose derivative in which the endocyclic furanose oxygen at position 4 is replaced by a sulfur atom. The compound bears benzoyl ester protecting groups at the 2-, 3-, and 5-hydroxyl positions and a 1-O-acetyl anomeric leaving group, classifying it as a fully protected thioglycosyl donor building block.

Molecular Formula C28H24O8S
Molecular Weight 520.6 g/mol
Cat. No. B13090803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose
Molecular FormulaC28H24O8S
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1
InChIKeyACUZOAXNZDOSKC-ASAMFVBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose: A Peracylated 4-Thio-D-ribofuranose Glycosyl Donor for Nucleoside Synthesis


2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose (CAS 1015447-26-3; molecular formula C₂₈H₂₄O₈S; MW 520.55) is a peracylated 4-thio-D-ribofuranose derivative in which the endocyclic furanose oxygen at position 4 is replaced by a sulfur atom [1]. The compound bears benzoyl ester protecting groups at the 2-, 3-, and 5-hydroxyl positions and a 1-O-acetyl anomeric leaving group, classifying it as a fully protected thioglycosyl donor building block [1]. It is primarily employed as a key synthetic intermediate for constructing 4′-thioribonucleosides—bioisosteres of natural nucleosides wherein the ring oxygen is substituted by sulfur—which have demonstrated enhanced metabolic stability toward enzymatic and non-enzymatic hydrolysis and potent antiviral and antitumor activities [2]. Commercially, the β-anomer is supplied as a white to off-white crystalline powder with purity ≥95% by HPLC [3].

Why 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose Cannot Be Substituted with Other Peracylated 4-Thiofuranose Donors


Although multiple peracylated 4-thio-D-ribofuranose derivatives exist as potential glycosyl donors for 4′-thionucleoside synthesis, their performance in glycosylation reactions is critically governed by three interacting factors: the nature of the hydroxyl protecting groups (which dictate neighboring group participation and thus anomeric stereoselectivity), the anomeric leaving group (which determines activation conditions and reaction kinetics), and the synthetic route by which the donor is accessed (which controls starting material cost, step count, and scalability) [1]. The 2,3,5-tri-O-benzoyl substitution pattern on the title compound provides acyl neighboring group participation that directs β-selective glycosylation, a feature absent in benzyl-protected 4-thio donors [2]. Furthermore, the 1-O-acetyl leaving group is specifically compatible with Lewis acid-mediated Vorbrüggen-type condensations employing silylated nucleobases, whereas alternative leaving groups (e.g., methyl glycosides, thioglycosides) require distinct activation protocols that may be incompatible with certain heterocyclic base substrates [1]. The D-glucose-based synthetic route to this specific compound offers a substantial cost advantage over routes relying on the rare sugar L-lyxose as starting material [3]. These multidimensional differences render simple in-class substitution scientifically and economically unsound without re-optimization of the entire downstream synthetic sequence.

Quantitative Differentiation Evidence: 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose vs. Closest Analogs


β-Anomer Enrichment via 2,3,5-Tri-O-benzoyl Neighboring Group Participation vs. Non-Participating Benzyl-Protected 4-Thio Donors

The 2,3,5-tri-O-benzoyl protecting group pattern on the title compound enables neighboring group participation during glycosylation, directing the stereochemical outcome toward the 1,2-trans (β) configuration. In the synthesis reported by Sun and Wang (2008), acetolysis of methyl 2,3,5-tri-O-benzoyl-4-thioribofuranoside (13) afforded the peracylated 4-thioribofuranose 14 with an anomeric ratio of α/β = 18/82, as estimated by ¹H NMR of the crude product; pure β-14 was isolated in 70% yield by a single recrystallization from methanol [1]. In contrast, the structurally analogous 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose—bearing non-participating benzyl ether protecting groups—yields mixtures of α- and β-anomers without inherent β-bias when used in C-glycosylation reactions under trifluoroacetic acid catalysis, producing mixtures of 2- and 5-glycosylated regioisomers as both α- and β-anomers [2]. The benzoyl-mediated stereocontrol eliminates the need for chromatographic separation of anomers in many cases, reducing purification burden and improving isolated yield of the desired β-configured product.

stereoselective glycosylation neighboring group participation 4′-thionucleoside synthesis β-selectivity

Synthesis from Inexpensive D-Glucose vs. Costly L-Lyxose: Comparative Starting Material Economics and Route Efficiency

The Sun and Wang (2008) route to the title compound utilizes D-glucose—a commodity chemical available at bulk scale—as the starting material. The C2–C6 portion of D-glucose provides the carbon skeleton; sulfur is introduced at C5 via two consecutive displacement reactions with net retention of configuration under mild conditions [1]. The overall yield of compound 14 (the title compound) is 29% from intermediate 6 over six steps, with the key intermediate methyl 2,3,5-tri-O-benzoyl-4-thioribofuranoside (13) obtained in 70% yield without purification of intermediates [1]. In comparison, the alternative L-lyxose-based route reported by Haeberli et al. (2005) converts the rare and significantly more expensive pentose L-lyxose to 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose via a four-step sequence [2]. L-Lyxose is not commercially produced at the scale or cost parity of D-glucose, making the D-glucose route economically preferable for multi-gram to kilogram synthesis campaigns. The Sun and Wang route also demonstrates multigram scalability, with intermediate 19 obtained in 78% yield on multigram scale [1].

cost-efficient synthesis D-glucose L-lyxose 4-thio-D-ribofuranose scalability

Reduced Furanosyl Oxacarbenium Ion Reactivity of 4-Thio-ribo Donors vs. 4-Oxo-ribo Counterparts: Implications for Glycosylation Control

Madern et al. (2019) conducted an in-depth experimental and computational investigation comparing the reactivity of all four diastereoisomeric 4-thiofuranosides with their 4-oxo counterparts. The study demonstrated that the thio-ribo-furanose configuration—the stereochemical series to which the title compound belongs—is less reactive than its oxo-ribo counterpart in Lewis acid-mediated reactions [1]. This reduced reactivity is attributed to differences in the conformational preferences of the thiacarbenium ion intermediates, despite the computed conformational space of thiacarbenium ions being strikingly similar to that of oxycarbenium ions [1]. The lower reactivity of thio-ribo-furanosides in (Lewis) acid-mediated reactions, combined with the similarity of thia- and oxocarbenium ion structures, makes 4-thio-ribo-furanosides excellent stabilized analogues of naturally occurring ribo-furanose sugars [1]. Notably, this reduced reactivity profile is stereochemistry-dependent: thio-ara-, thio-lyxo-, and thio-xylo-furanosides are more reactive than their oxygen equivalents, meaning the ribo configuration uniquely benefits from stabilization [1]. For the title compound specifically, this translates to controlled, predictable glycosylation behavior under Vorbrüggen-type activation conditions with silylated nucleobases and TMSOTf.

thiacarbenium ion glycosylation reactivity 4-thiofuranoside Lewis acid conformational analysis

Enhanced Acid-Catalyzed Hydrolytic Stability of Derived 4′-Thionucleosides vs. Corresponding 4′-Oxonucleosides

The N-glycosidic bond of 4′-thionucleosides—the downstream products accessed via the title compound as glycosyl donor—exhibits significantly enhanced resistance to acid-catalyzed hydrolysis compared to natural 4′-oxonucleosides. Elzagheid et al. (1999) followed the hydrolysis of adenine, guanine, and cytosine 2′-deoxy-4′-thionucleosides in aqueous acid by HPLC and compared the kinetics with those of the corresponding native 2′-deoxynucleosides [1]. The 4′-thio modification substantially decreased the rate of N-glycosidic bond cleavage [1]. This enhanced chemical stability complements the well-established resistance of 4′-thionucleosides to enzymatic cleavage by nucleoside phosphorylases—a liability that limits the therapeutic utility of many 4′-oxonucleoside drugs [2]. The 4-thio modification thus confers a dual stability advantage: resistance to both chemical (acid-catalyzed) and enzymatic (phosphorolytic) glycosidic bond cleavage. While these stability data are derived from the final 4′-thionucleoside products rather than the title building block itself, they constitute a critical class-level advantage that directly depends on the availability of a reliable 4-thio-D-ribofuranose glycosyl donor for synthesis.

hydrolytic stability N-glycosidic bond acid-catalyzed hydrolysis 4′-thionucleoside metabolic stability

RNA Duplex Thermal Stability Enhancement of ~1°C per 4′-Thiocytidine Modification vs. Unmodified RNA Duplexes

Haeberli et al. (2005) demonstrated that incorporation of 4′-thiocytidine residues—synthesized using 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose (a closely related 4-thio-D-ribofuranose donor accessed via the L-lyxose route)—into oligoribonucleotides improved the thermal stability of the resulting RNA duplexes by approximately 1°C per modification [1]. This enhancement was observed irrespective of whether the strand contained a single modification or a consecutive stretch of 4′-thio-C residues [1]. The gain in thermodynamic stability was comparable to that achieved with 2′-O-methylated residues, a widely used modification in therapeutic oligonucleotides [1]. X-ray crystallographic analysis confirmed that 4′-thioriboses adopt C3′-endo pucker conformations very similar to those of native ribose sugars in the duplex, with subtle geometric changes attributable primarily to the larger covalent radius of sulfur (1.05 Å) vs. oxygen (0.66 Å) [1]. The title compound, 2,3,5-tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose, serves as an alternative and arguably more practical glycosyl donor for accessing the same class of 4′-thioribonucleoside phosphoramidite building blocks, with the added benefit of the economic D-glucose route [2].

RNA duplex stability 4′-thiocytidine thermal melting oligoribonucleotide siRNA antisense

X-Ray Crystallographic Confirmation of β-Anomer Structure and High Purity Specification (≥95% HPLC)

The structure of the pure β-anomer of the title compound (β-14) was unambiguously confirmed by single-crystal X-ray crystallography in the Sun and Wang (2008) study, providing definitive stereochemical assignment [1]. This structural validation is critical because the glycosylation stereochemical outcome with 4-thiofuranose donors can be capricious, and access to a rigorously characterized β-anomer reference standard is essential for analytical method development [2]. Commercially, the compound is supplied as a white to off-white crystalline powder with purity ≥95% as determined by HPLC, and identity is confirmed to conform to structure by ¹H NMR [3]. The combination of crystallographically validated absolute configuration and a quantitative purity specification (≥95% HPLC) provides procurement scientists with objective quality benchmarks that are not uniformly available across all 4-thiofuranose building block suppliers. In comparison, the benzyl-protected analog 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose is typically used as a crude anomeric mixture without reported crystallographic characterization of the pure β-anomer [4].

X-ray crystallography β-anomer confirmation HPLC purity quality control procurement specification

Optimal Application Scenarios for 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose Based on Quantitative Differentiation Evidence


β-Selective Synthesis of 4′-Thioribonucleoside Drug Candidates via Vorbrüggen Glycosylation

The 2,3,5-tri-O-benzoyl protecting group pattern provides acyl neighboring group participation that directs glycosylation toward the β-anomer (α/β = 18/82 crude ratio; pure β-anomer in 70% recrystallization yield [1]), making this compound the donor of choice for synthesizing β-configured 4′-thioribonucleoside antiviral and antitumor agents. This is particularly relevant for programs targeting 4′-thioFAC, 4′-thioDMDC, and related clinical candidates where β-stereochemistry at the anomeric center is essential for biological activity [1]. The 1-O-acetyl leaving group is optimally matched with silylated nucleobases (uracil, thymine, N⁴-acetylcytosine, 6-chloropurine, 2-amino-6-chloropurine) under TMSOTf activation in acetonitrile, the standard Vorbrüggen condensation protocol [2].

Multi-Gram Scale-Up of 4′-Thionucleoside Phosphoramidite Building Blocks for Oligonucleotide Therapeutics

The D-glucose-based synthetic route to this compound—with demonstrated multigram scalability (intermediate 19 obtained in 78% yield on multigram scale [1]) and use of the inexpensive commodity starting material D-glucose—makes it the cost-preferred building block for programs requiring 4′-thioribonucleoside phosphoramidites at scale. The ~1°C per modification thermal stability gain conferred by 4′-thiocytidine incorporation into RNA duplexes [3] directly supports siRNA, antisense, and aptamer therapeutic programs where enhanced target affinity can translate to improved potency or reduced dosing. The benzoyl protecting groups can be selectively removed under standard Zemplén conditions (NaOMe/MeOH or NH₃/MeOH) after glycosylation, enabling straightforward access to the free 4′-thionucleoside for subsequent phosphoramidite synthesis [3].

Orthogonal Protection Strategy for 2′-Modified 4′-Thionucleoside Analogs Requiring Selective 3,5-Deprotection

The benzoyl ester protecting groups at positions 2, 3, and 5 are orthogonal to silyl-based protection strategies, as explicitly demonstrated by Sun and Wang (2008), who showed that selective 3,5-protection of 4-thioribofuranose derivatives is possible using bifunctional silyl reagents such as (t-Bu)₂SiCl₂, providing access to 4-thioribofuranoses with differentiated hydroxyls [1]. This orthogonality is critical for synthetic routes requiring selective manipulation of the 2′-position (e.g., fluorination, methylation, azidation) while maintaining 3′,5′-protection, such as in the synthesis of 2′-C-methyl-4′-thionucleoside HCV polymerase inhibitors [4]. In contrast, peracetylated 4-thio donors (e.g., 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose) lack this orthogonality and may undergo competing acetyl migration during selective deprotection steps [4].

Quality-Controlled Procurement for Regulated Pharmaceutical Development and GMP Precursor Qualification

The availability of this compound with X-ray crystallographically confirmed β-anomer structure [1] and a defined commercial purity specification of ≥95% by HPLC [5] makes it suitable for procurement in regulated pharmaceutical development environments. The crystallographic authentication eliminates ambiguity in stereochemical assignment—a known challenge with 4-thiofuranose derivatives where NMR-based anomer assignment can be non-trivial [2]—and provides a reference standard for analytical method development, impurity profiling, and batch-to-batch consistency verification required for IND-enabling studies and GMP precursor qualification.

Quote Request

Request a Quote for 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.